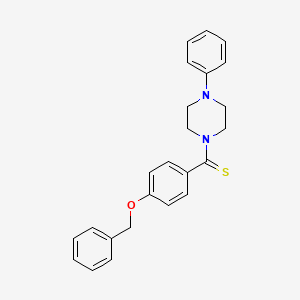

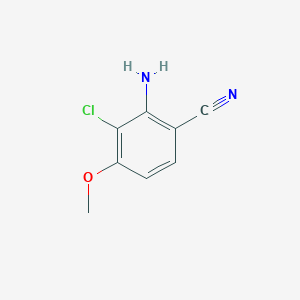

![molecular formula C12H15NO3S B2522324 Furan-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351633-72-1](/img/structure/B2522324.png)

Furan-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Furan-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone” is a chemical compound. It is related to a class of compounds that have been studied for their potential anticancer activity .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, new sugar hydrazones incorporating furan and/or 1,3,4-thiadiazole ring systems were synthesized by reaction of the corresponding hydrazide with different aldose sugars .Scientific Research Applications

Synthesis and Chemical Transformations

- The compound has been utilized in the synthesis of complex molecules through methodologies such as the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction . This technique allows for the efficient creation of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives, showcasing the compound's role in facilitating diverse chemical transformations with good yields and high selectivity (B. Reddy et al., 2012).

- Another study highlighted the use of phosphomolybdic acid as a solid acid catalyst for the synthesis of trans-4,5-disubstituted cyclopentenones from similar furan derivatives, demonstrating the compound's utility in catalysis and the synthesis of cyclic compounds (B. Reddy et al., 2012).

Biological and Medicinal Applications

- Research on furan-2-yl(phenyl)methanone derivatives has revealed their potential as protein tyrosine kinase inhibitors , with several new derivatives showing promising in vitro activity. This suggests their relevance in developing therapeutic agents for diseases where protein tyrosine kinase plays a role (Feilang Zheng et al., 2011).

- N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives , including compounds similar to the queried chemical, are known for potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties , underscoring the compound's importance in drug discovery and pharmacological research (Sandra M. Bonilla-Castañeda et al., 2022).

Catalysis and Material Science

- The oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) , an important biobased platform chemical, has been achieved using an FAD-dependent enzyme catalysis. This process, involving the compound , highlights the importance of furan derivatives in sustainable chemistry and the production of biopolymers (W. Dijkman et al., 2014).

Future Directions

properties

IUPAC Name |

furan-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c14-11(10-2-1-7-15-10)13-5-3-12(4-6-13)16-8-9-17-12/h1-2,7H,3-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYQJVFZCLBEFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCS2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

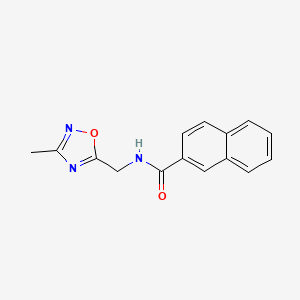

![ethyl 4-[4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoate](/img/structure/B2522244.png)

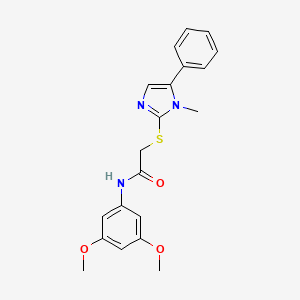

![8-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2522253.png)

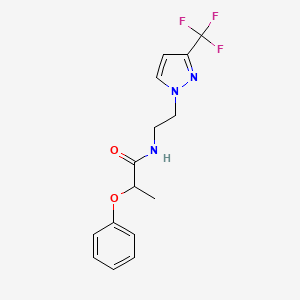

![N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B2522256.png)

![1'-(4-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2522257.png)

![(Z)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2522260.png)